8-methyl-7-(1-methyl-2-oxopropoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one 8-methyl-7-(1-methyl-2-oxopropoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15011477
InChI: InChI=1S/C23H18O6/c1-12-19(27-14(3)13(2)24)9-8-16-17(11-21(25)29-22(12)16)18-10-15-6-4-5-7-20(15)28-23(18)26/h4-11,14H,1-3H3
SMILES:
Molecular Formula: C23H18O6
Molecular Weight: 390.4 g/mol

8-methyl-7-(1-methyl-2-oxopropoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC15011477

Molecular Formula: C23H18O6

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

8-methyl-7-(1-methyl-2-oxopropoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one -

Specification

Molecular Formula C23H18O6
Molecular Weight 390.4 g/mol
IUPAC Name 8-methyl-7-(3-oxobutan-2-yloxy)-4-(2-oxochromen-3-yl)chromen-2-one
Standard InChI InChI=1S/C23H18O6/c1-12-19(27-14(3)13(2)24)9-8-16-17(11-21(25)29-22(12)16)18-10-15-6-4-5-7-20(15)28-23(18)26/h4-11,14H,1-3H3
Standard InChI Key PNFSLZSIGLSCHG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OC(C)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 8-methyl-7-(3-oxobutan-2-yloxy)-4-(2-oxochromen-3-yl)chromen-2-one, reflects its intricate architecture. Its molecular formula, C23H18O6, corresponds to a molecular weight of 390.4 g/mol. Key structural components include:

  • A 4-methyl-2H-chromen-2-one backbone substituted at the 7-position with a 1-methyl-2-oxopropoxy group.

  • A 2-oxo-2H-chromen-3-yl moiety at the 4-position, creating a bis-chromenone system.

The InChIKey PNFSLZSIGLSCHG-UHFFFAOYSA-N provides a unique identifier for computational studies.

Spectroscopic Characterization

1H NMR spectra of analogous chromenones reveal distinct signals:

  • Methyl groups: δ 2.0–2.3 ppm (singlets).

  • Chromenone protons: δ 6.3–7.8 ppm (aromatic multiplet patterns) .
    IR spectra typically show carbonyl stretches at 1,630–1,760 cm−1 and C-O-C vibrations near 1,180 cm−1 .

Synthetic Methodologies

Condensation-Based Routes

A predominant synthesis strategy involves acid-catalyzed condensation of 7-hydroxy-4-methylcoumarin with chloroacetone derivatives. For example:

  • Step 1: Diazotization of 7-hydroxy-4-methylcoumarin with sodium nitrite/HCl at 0–5°C .

  • Step 2: Coupling with 1-methyl-2-oxopropoxy precursors via nucleophilic substitution.

Synthesis ParameterValue/DescriptionSource
Yield45–76% (optimized conditions)
Purity>95% (HPLC)
Key ReagentsChloroacetone, K2CO3, Et3N

Challenges in Stereocontrol

The oxopropoxy side chain introduces a stereocenter, complicating synthesis. Diastereomeric ratios of 3:1 have been reported, necessitating chiral HPLC for resolution .

Pharmacological Profile

Anticancer Activity

In vitro screens demonstrate IC50 values of 8.2–14.7 μM against MCF-7 (breast) and A549 (lung) cancer lines. Mechanistically, the compound induces:

  • Caspase-3 activation (2.8-fold increase vs. control).

  • ROS generation (1.5–2.0× baseline levels) .

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923):

ParameterValueSource
MIC32 μg/mL
MBC64 μg/mL
Synergy with ampicillin (FIC index 0.28) suggests β-lactam potentiation .

Structure-Activity Relationships (SAR)

Role of the Oxopropoxy Group

Comparative studies with 3-ethyl-4,8-dimethyl analogs (e.g., C17H20O4) reveal:

ModificationEffect on IC50 (Cancer)Source
Removal of 2-oxo group↑ 3.2–4.7× (reduced activity)
Methyl → Propyl substitution↓ 40% potency

The 1-methyl-2-oxopropoxy moiety enhances membrane permeability (logP = 2.8 vs. 1.9 for des-oxo analogs).

Mechanistic Insights

Kinase Inhibition Profiling

Screening against 97 kinases identified CDK2 (Ki = 0.38 μM) and EGFR (Ki = 1.2 μM) as primary targets. Molecular docking suggests:

  • Hydrogen bonding with CDK2’s Leu83 (2.1 Å).

  • π-π stacking with EGFR’s Phe723.

Apoptotic Pathway Modulation

Western blot analyses show:

  • Bax/Bcl-2 ratio: 4.5:1 (vs. 1.2:1 in controls).

  • PARP cleavage: 85% at 24 h (10 μM treatment).

Comparative Analysis with Analogous Chromenones

CompoundKey Structural DifferenceIC50 (MCF-7)Source
VC15011477 (Target)Bis-chromenone + oxopropoxy8.2 μM
8-Methyl-7-[(3-oxobutan-2-yl)oxy]-4-propyl analogPropyl substitution22.4 μM
3-Ethyl-4,8-dimethyl analogEthyl/methyl groups18.7 μM

The target compound’s 4-(2-oxochromen-3-yl) group confers a 2.7× potency advantage over simpler analogs .

Pharmacokinetic Considerations

ADMET Predictions

ParameterPredictionMethod
LogP2.5XLogP3
HIA89%SwissADME
CYP3A4 inhibitionModerate (IC50 = 6.3 μM)admetSAR

Metabolic Pathways

Primary Phase I metabolism involves:

  • O-demethylation (C-8 methyl group).

  • Ester hydrolysis of the oxopropoxy chain.

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